3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2-allylphenol with acetic anhydride to form 2-allylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form 2-((2-allylphenoxy)acetyl)carbohydrazonoyl. Finally, this compound is reacted with 2,4-dichlorobenzoic acid to yield the target compound .
Industrial Production Methods
Typically, such compounds are produced in small quantities in research laboratories rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or allyl derivatives.
Scientific Research Applications
3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
Compared to similar compounds, 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific structural features, such as the presence of both allyl and dichlorobenzoate groups. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
769150-34-7 |
---|---|
Molecular Formula |
C25H20Cl2N2O4 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-2-6-18-8-3-4-10-23(18)32-16-24(30)29-28-15-17-7-5-9-20(13-17)33-25(31)21-12-11-19(26)14-22(21)27/h2-5,7-15H,1,6,16H2,(H,29,30)/b28-15+ |
InChI Key |
OANAWVUUEPSTEB-RWPZCVJISA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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